1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one
Description
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a fluorinated ketone derivative featuring a 2,6-dichloropyridine core and a trifluoroacetyl group.
Properties
Molecular Formula |
C7H2Cl2F3NO |
|---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2H |
InChI Key |
YLWGGHUSCNBYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Liquid-Phase Chlorination of 2-Chloropyridine
A high-yield method for 2,6-dichloropyridine involves liquid-phase chlorination of 2-chloropyridine at elevated temperatures (160–250°C) without catalysts. Key parameters include:
-
Temperature : ≥180°C ensures optimal reaction rates and selectivity.
-
Pressure : Adjusted to maintain the reaction mixture in a liquid state.
-
Chlorine Feed Rate : Controlled to minimize byproducts like 2,3-dichloropyridine or tar formation.
In a representative procedure, bubbling chlorine gas through 2-chloropyridine at 180°C for 50 hours yields 97.5% 2,6-dichloropyridine with ≤1.5% impurities. This method avoids photoactivation or metal catalysts, simplifying purification.
Industrial-Scale Optimization
The absence of catalysts reduces costs and avoids contamination from metal residues. For example, substituting ferric chloride (used in comparative studies) with thermal activation improves product purity from 81% to 97.5%. Table 1 compares catalytic vs. non-catalytic conditions:
| Condition | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Non-catalytic | None | 180 | 97.5 | 98.9 |
| Catalytic | FeCl₃ | 180 | 81.0 | 85.0 |
The introduction of the trifluoroethanone group at the 4-position of 2,6-dichloropyridine requires precise regioselectivity. Two primary strategies are explored:
Direct Trifluoromethylation
Trifluoromethylation of 2,6-dichloropyridine via nucleophilic or electrophilic agents is challenging due to the electron-deficient pyridine ring. However, recent advances in transition-metal catalysis enable this transformation:
-
Reagents : Trifluoromethylcopper (CF₃Cu) or Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate).
-
Conditions : Conducted in anhydrous DMF at 80–100°C under nitrogen.
Preliminary studies report yields of 60–70%, though optimization is needed to suppress side reactions such as over-alkylation.
Friedel-Crafts Acylation
An alternative route involves Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA). However, the electron-withdrawing chlorine substituents deactivate the pyridine ring, necessitating harsh conditions:
-
Catalyst : AlCl₃ or FeCl₃ (10–15 mol%).
-
Temperature : 120–150°C in chlorobenzene.
This method achieves moderate yields (50–55%) but requires extensive purification to remove unreacted TFAA and catalyst residues.
Integrated Synthesis Pathways
Combining chlorination and trifluoromethylation steps improves efficiency. A two-step protocol is widely adopted:
Step 1: Synthesis of 2,6-Dichloropyridine
As detailed in Section 1, high-purity 2,6-dichloropyridine is obtained via thermal chlorination.
Step 2: Trifluoroacetylation at the 4-Position
The 4-position is activated for electrophilic substitution using directing groups or transient intermediates:
-
Directed Lithiation : Treating 2,6-dichloropyridine with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at the 4-position, which reacts with ethyl trifluoroacetate to form the ketone.
-
Cross-Coupling : Suzuki-Miyaura coupling with trifluoroacetyl boronic esters, though limited by substrate compatibility.
Table 2 summarizes key trifluoroacetylation methods:
| Method | Reagent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Directed Lithiation | Ethyl trifluoroacetate | LDA | 65 | 95 |
| Friedel-Crafts | TFAA | FeCl₃ | 50 | 85 |
| Transition-Metal | CF₃Cu | Pd(PPh₃)₄ | 70 | 98 |
Industrial Challenges and Solutions
Byproduct Management
Common byproducts include:
Purification Techniques
-
Distillation : Fractional distillation under reduced pressure isolates 2,6-dichloropyridine (b.p. 118–124°C at −0.1 MPa).
-
Crystallization : Recrystallization from hexane/ethyl acetate improves final product purity to ≥99.5%.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.
Biocatalytic Approaches
Enzymatic trifluoromethylation using engineered cytochrome P450 enzymes shows promise for eco-friendly synthesis, though yields remain low (30–35%).
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The dichloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve key biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Features
The trifluoroacetyl group in the target compound enhances the electrophilicity of the carbonyl carbon compared to non-fluorinated analogues like 1-(2,6-dichloropyridin-4-yl)ethanone. This is evidenced by infrared (IR) spectroscopy: trifluoroacetyl-containing compounds (e.g., 55 and 56 in ) exhibit C=O stretches at ~1700 cm⁻¹, whereas non-fluorinated analogues typically absorb at lower frequencies (e.g., 1680–1650 cm⁻¹) .
Table 1: Substituent Effects on Carbonyl Reactivity
Biological Activity
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1400879-84-6) is a synthetic compound featuring a dichloropyridine moiety and a trifluoroethanone group. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be represented as follows:
Structure
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one |
| CAS Number | 1400879-84-6 |
| Molecular Weight | 227.02 g/mol |
| Appearance | White solid |
Synthesis
The synthesis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,6-dichloropyridine with trifluoroacetyl chloride under controlled conditions. The reaction conditions often include the use of bases like triethylamine to facilitate the formation of the desired product.
Antiproliferative Activity
Research indicates that compounds related to 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A study evaluated the antiproliferative effects of fluorinated pyridine derivatives on breast and colon cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective growth inhibition .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors that regulate cell proliferation and apoptosis. The precise mechanism remains under investigation but may include:
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit key enzymes involved in cancer metabolism.
Toxicological Profile
Preliminary studies suggest that while certain derivatives exhibit promising biological activity, toxicity assessments are crucial. The toxicity profile is generally evaluated through assays measuring cytotoxicity against non-cancerous cell lines to determine selectivity.
Comparative Analysis
To better understand the biological activity of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one in comparison to similar compounds:
| Compound | Antiproliferative Activity | Mechanism of Action |
|---|---|---|
| 1-(2,6-Dichloropyridin-4-yl)-3-phenylurea | Moderate | Enzyme inhibition |
| 1-(3-Chloro-4-fluorophenyl)-pyridin-3-amines | High | Receptor binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
